molecular formula C16H16N4O2S B492616 2-(4-Morpholinyl)-2-oxoethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide CAS No. 671199-25-0

2-(4-Morpholinyl)-2-oxoethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide

Cat. No.: B492616
CAS No.: 671199-25-0
M. Wt: 328.4g/mol
InChI Key: YSIWTAPSDPWDBZ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a [1,2,4]triazolo[4,3-a]quinoline core linked via a sulfide group to a 2-(4-morpholinyl)-2-oxoethyl substituent. This structure combines a planar heteroaromatic system (triazoloquinoline) with a morpholine-derived side chain, which enhances solubility and modulates pharmacokinetic properties. Key Properties:

  • Molecular Formula: C₁₆H₁₆N₄O₂S (inferred from and structural analysis).
  • Molecular Weight: 407.54 g/mol ().
  • Role of Substituents: The morpholine group improves aqueous solubility, while the sulfide linkage may influence redox stability and metabolic pathways.

Properties

IUPAC Name

1-morpholin-4-yl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c21-15(19-7-9-22-10-8-19)11-23-16-18-17-14-6-5-12-3-1-2-4-13(12)20(14)16/h1-6H,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIWTAPSDPWDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Morpholinyl)-2-oxoethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholinyl)-2-oxoethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the quinoline ring or the triazole ring using reducing agents like sodium borohydride.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced triazoloquinoline derivatives.

    Substitution: Substituted triazoloquinoline derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is recognized for its role as a scaffold in the development of novel pharmaceutical agents. Its structure allows for modifications that enhance biological activity and selectivity. Research indicates that derivatives of this compound exhibit promising properties against various diseases.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of compounds related to 2-(4-Morpholinyl)-2-oxoethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide. For instance:

  • Sulfone Compounds : A series of sulfone compounds containing a 1,2,4-triazolo[4,3-a]pyridine structure were synthesized and evaluated for antibacterial activity. Among these, certain derivatives showed significant efficacy against pathogens such as Xanthomonas oryzae and Pseudomonas syringae, indicating a novel mechanism of action that could be leveraged for agricultural applications .

Therapeutic Potential

The compound's ability to inhibit specific biological pathways makes it a candidate for therapeutic development. Its derivatives have been investigated for their effects on various targets:

  • COX-II Inhibition : Research indicates that modifications to the compound can result in selective COX-II inhibitors. These inhibitors are relevant in the treatment of inflammation-related conditions and have shown promising results in preclinical models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the morpholine moiety and the triazole ring in enhancing biological activity. The presence of these groups contributes to the compound's ability to interact with biological targets effectively.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

Study Findings
Design and Synthesis of Antibacterial Agents Developed sulfone derivatives with significant activity against plant pathogens.
COX-II Inhibitors Development Identified potent COX-II inhibitors with minimal side effects in vivo.
Green Synthesis Methodology Proposed an efficient synthetic route for producing quinolone derivatives with high yields.

Mechanism of Action

The mechanism of action of 2-(4-Morpholinyl)-2-oxoethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes such as kinases, receptors like adenosine receptors, and DNA or RNA in microbial cells.

    Pathways Involved: Inhibition of enzyme activity, blocking of receptor signaling pathways, and interference with nucleic acid synthesis.

Comparison with Similar Compounds

[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives ()

Compound: 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl) acetamide.

  • Structural Differences: Quinoxaline core (vs. quinoline), bis-triazolo substitution, and 4-fluorophenyl acetamide side chain.
  • Biological Activity :
    • Potent Topoisomerase II (TopoII) inhibition.
    • Cytotoxicity against HePG-2, Hep-2, and Caco-2 cell lines.
    • Induces G2/M cell cycle arrest and apoptosis in Caco-2 cells.
  • Key Advantage: Enhanced intercalation into DNA due to planar bis-triazoloquinoxaline system.
  • Limitation : Higher molecular complexity may reduce bioavailability.
    Reference : .

N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide ()

  • Structural Differences: 5-methyl substitution on triazoloquinoline, cyano-cyclohexyl group.
  • Key Properties: Molecular Weight: 407.54 g/mol (identical to target compound).
  • Reference: .

N-(4-Sulfamoylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanamide ()

  • Structural Differences : Sulfamoylphenyl ethanamide side chain (vs. morpholinyl-oxoethyl).
  • Key Properties: SMILES: Canonical structure confirms sulfonamide group, which may improve solubility and hydrogen-bonding capacity.
  • Biological Implications : Sulfonamide groups are common in enzyme inhibitors (e.g., carbonic anhydrase), suggesting divergent targets compared to morpholine-containing analogues.
    Reference : .

[1,2,4]Triazolo[3,4-b][1,3]benzothiazol Derivatives ()

Compound : 2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide.

  • Structural Differences: Benzothiazole core (vs. quinoline), methylpiperidinyl substituent.
  • Key Properties :
    • Molecular Weight : 346.47 g/mol (smaller than target compound).
    • Predicted pKa : 0.82 ± 0.40 (suggesting higher acidity than morpholine analogues).
  • Biological Relevance : Benzothiazole moieties are associated with antitumor and antimicrobial activities, indicating possible overlapping but distinct mechanisms.
    Reference : .

Biological Activity

2-(4-Morpholinyl)-2-oxoethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H16N4O2S
  • CAS Number : 671199-25-0
  • Molecular Weight : 320.39 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor agent and its effects on different cellular pathways.

Antitumor Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that it can inhibit the growth of MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines.

CompoundCell LineIC50 (µM)
This compoundMDA-MB-23128
This compoundPC-337

These findings suggest that the compound may act through mechanisms involving the inhibition of heat shock proteins (Hsp90), which are crucial for cancer cell survival and proliferation .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Heat Shock Proteins : The compound has been shown to stabilize Hsp90 and Hsp70 levels without triggering the heat shock response (HSR), leading to decreased levels of client proteins such as CDK-1.
  • Cell Cycle Arrest : The antiproliferative activity observed may be related to cell cycle arrest at specific phases, which is crucial for preventing cancer cell division.
  • Induction of Apoptosis : Evidence suggests that treatment with this compound may lead to apoptotic cell death in sensitive cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same class. For example:

  • A study on similar quinoline derivatives demonstrated varying degrees of cytotoxicity against multiple cancer cell lines. The most potent compounds in this series showed IC50 values ranging from 5 to 50 µM against various targets .
  • Another investigation highlighted the importance of structural modifications in enhancing the therapeutic efficacy of triazole derivatives. The study indicated that specific substitutions could significantly improve biological activity against targeted cancers .

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